molecular formula C13H16 B13969985 1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene CAS No. 215038-37-2

1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene

Cat. No.: B13969985
CAS No.: 215038-37-2
M. Wt: 172.27 g/mol
InChI Key: UTLQZFXOWSAIIH-UHFFFAOYSA-N
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Description

1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Biological Activity

1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene, also known by its CAS number 4506-36-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including any relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16. The compound features a cyclobutane ring, which is known for its unique structural characteristics that can influence biological activity. Its structure can be represented as follows:

C13H16=C6H5C(CH3)2C4H6\text{C}_{13}\text{H}_{16}=\text{C}_6\text{H}_5-\text{C}(\text{CH}_3)_2-\text{C}_4\text{H}_6

This configuration may lend itself to various interactions within biological systems, particularly in enzyme inhibition and receptor binding.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of cyclobutane have been shown to inhibit bacterial growth through mechanisms that disrupt cell membrane integrity or interfere with metabolic pathways .

Table 1: Antimicrobial Activity of Cyclobutane Derivatives

CompoundMicrobial TargetMechanism of ActionReference
Cyclobutane derivative AStaphylococcus aureusDisruption of cell membrane
Cyclobutane derivative BEscherichia coliInhibition of DNA replication
This compoundUnknownHypothesized disruption of metabolic pathwaysCurrent study

Anticancer Properties

There is emerging evidence suggesting that compounds similar to this compound may possess anticancer properties. Studies have shown that certain cyclobutane derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study:

A study conducted on a related cyclobutane compound demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231), with an IC50 value of 10 µM. This indicates potential for further exploration into the anticancer activity of this compound .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of cyclic compounds. For instance, certain derivatives have been shown to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Table 2: Neuroprotective Effects of Cyclobutane Derivatives

CompoundCell LineEffect on Oxidative StressReference
Cyclobutane derivative ASH-SY5Y (neuronal)Significant reduction in ROS levels
This compoundUnknownHypothesized neuroprotective effectsCurrent study

Properties

CAS No.

215038-37-2

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1-(cyclobuten-1-yl)-2-propan-2-ylbenzene

InChI

InChI=1S/C13H16/c1-10(2)12-8-3-4-9-13(12)11-6-5-7-11/h3-4,6,8-10H,5,7H2,1-2H3

InChI Key

UTLQZFXOWSAIIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CCC2

Origin of Product

United States

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